molecular formula C16H17BrN2O3S B2602168 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034574-81-5

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2602168
CAS RN: 2034574-81-5
M. Wt: 397.29
InChI Key: XOUARTJALSMMKP-UHFFFAOYSA-N
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Description

The compound “4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a bromophenyl group, all connected by sulfonyl and oxy linkages .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The bromophenyl group is attached to the piperidine ring via a sulfonyl linkage, and the piperidine ring is connected to the pyridine ring via an oxy linkage .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Researchers synthesized novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Key findings include:

Drug Design and In Silico Studies

The compound’s structure lends itself to drug design considerations:

Alternative Toxicity Testing

Researchers also evaluated toxicity using freshwater cladoceran Daphnia magna Straus:

Other Potential Applications

While the above sections cover specific areas, it’s worth noting that 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine may have additional applications. Further research could explore its role in:

properties

IUPAC Name

4-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c17-13-3-5-16(6-4-13)23(20,21)19-11-1-2-15(12-19)22-14-7-9-18-10-8-14/h3-10,15H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUARTJALSMMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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